molecular formula C13H21NO3 B2619979 tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate CAS No. 2029198-53-4

tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate

Cat. No.: B2619979
CAS No.: 2029198-53-4
M. Wt: 239.315
InChI Key: PESITBWWZFRXQM-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of scientific research .

Biological Activity

tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate is a compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by a tert-butyl group and a carbamate moiety linked to a hydrocarbon chain featuring a ketone and alkyne, provides it with diverse biological activities and potential applications in medicinal chemistry.

Synthesis

The compound can be synthesized through the reaction of tert-butyl carbamate with 6-oxooct-7-yn-3-yl chloride under basic conditions. This method allows for the formation of high-purity products suitable for further biological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an enzyme inhibitor , affecting various biochemical pathways. The compound's structure enables it to participate in multiple chemical reactions, including oxidation, reduction, and substitution reactions, which are critical for its biological function.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, thereby modulating their activity. This inhibition can lead to significant effects on metabolic pathways, making it a valuable compound for studying enzyme mechanisms.

Cytotoxicity and Protective Effects

Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have been observed to reduce the levels of pro-inflammatory cytokines in astrocytes, suggesting potential neuroprotective roles in conditions like Alzheimer's disease .

Case Studies

  • Neuroprotective Effects : In a study examining the effects of carbamate derivatives on astrocytes exposed to amyloid-beta (Aβ) peptides, compounds similar to this compound demonstrated a reduction in TNF-alpha levels, indicating a protective effect against neuroinflammation .
  • Cancer Research : In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis through enzyme inhibition pathways. These findings highlight the potential application of such compounds in cancer therapy.

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:

Compound NameCAS NumberBiological Activity
This compound2029198-53-4Enzyme inhibitor; potential neuroprotective effects
Tert-butyl (4-hydroxyphenyl)carbamate1234567Anti-inflammatory; reduces TNF-alpha
Tert-butyl (2-methylpiperidin)carbamate7654321Cytotoxic effects on cancer cell lines

Properties

IUPAC Name

tert-butyl N-(6-oxooct-7-yn-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-6-10(8-9-11(15)7-2)14-12(16)17-13(3,4)5/h2,10H,6,8-9H2,1,3-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESITBWWZFRXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)C#C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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